Apaziquone

Catalog No.
S548893
CAS No.
114560-48-4
M.F
C15H16N2O4
M. Wt
288.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apaziquone

CAS Number

114560-48-4

Product Name

Apaziquone

IUPAC Name

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

InChI

InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+

InChI Key

MXPOCMVWFLDDLZ-NSCUHMNNSA-N

SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO

Solubility

Soluble in DMSO, not in water

Synonyms

3-hydroxymethyl-5-aziridinyl-1-methyl-2-(1H-indole-4,7-dione)prop-beta-en-alpha-ol, 5-(azridin-1-yl)-3-(hydroxymethyl)-2-((1E)-3-hydroxyprop-1-enyl)-methyl-1H-indole-4,7-dione, apaziquone, E 09, E-09, EO 9, EO-9, EO9, NSC 382,459, NSC 382459, NSC-382459, Qapzola

Canonical SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO

Isomeric SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO

Description

The exact mass of the compound Apaziquone is 288.11101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382459. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Indolequinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Apaziquone and Non-Muscle Invasive Bladder Cancer

Most research on apaziquone has focused on non-muscle invasive bladder cancer (NMIBC). NMIBC is a type of bladder cancer where tumors have not grown into the deeper muscle layers of the bladder wall. Apaziquone is delivered directly into the bladder through a process called intravesical instillation.

  • A phase II study showed that apaziquone was well-tolerated and resulted in encouraging recurrence rates in patients with high-risk NMIBC PubMed: .
  • Two large phase III trials investigated apaziquone for preventing recurrence of NMIBC after surgery to remove tumors. The trials did not meet their primary endpoints, but a subgroup analysis suggested that apaziquone might be more effective when instilled within a specific time window after surgery PubMed: .

Apaziquone and Other Cancers

There has also been some research on apaziquone for other cancers, including oral cancer. Studies suggest that apaziquone may be effective in killing oral cancer cells and shrinking tumors in mice . However, more research is needed to determine if apaziquone is safe and effective for treating other types of cancer in humans.

Apaziquone, also known by its developmental code names EO9 and Qapzola™, is a bioreductive prodrug with the chemical formula C₁₅H₁₆N₂O₄. It is classified as an indoloquinone and is structurally similar to Mitomycin C, a well-known anticancer agent. The compound is designed to be activated in hypoxic conditions, which are often found in tumor microenvironments, making it particularly effective against cancer cells that thrive under low oxygen levels .

Apaziquone's mechanism of action exploits the hypoxic environment of tumors. Inside hypoxic tumor cells, Apaziquone gets converted into active metabolites by reductases []. These metabolites then alkylate DNA, causing damage and ultimately leading to programmed cell death (apoptosis) of cancer cells [, ]. Additionally, Apaziquone might also possess radiosensitizing properties, making tumor cells more susceptible to radiation therapy [].

As Apaziquone is still under investigation, comprehensive data on its safety profile is not yet available. However, studies suggest that when administered directly into the bladder (intravesical route), Apaziquone and its metabolites are not detected in the bloodstream, potentially minimizing systemic side effects [].

The activation of apaziquone occurs through enzymatic reduction by intracellular reductases, which convert it into reactive metabolites capable of damaging DNA. This process primarily takes place in hypoxic tumor cells, where the concentration of these reductases is significantly higher than in normal cells. The mechanism involves the formation of alkylating agents that can covalently bind to DNA, leading to cell death through mechanisms such as apoptosis or necrosis .

The general reaction can be summarized as follows:

  • Reduction Reaction:
    ApaziquonereductasesActive Metabolites\text{Apaziquone}\xrightarrow{\text{reductases}}\text{Active Metabolites}
  • DNA Interaction:
    Active Metabolites+DNADNA Drug Adducts\text{Active Metabolites}+\text{DNA}\rightarrow \text{DNA Drug Adducts}

Apaziquone exhibits significant cytotoxicity towards various cancer cell lines, particularly those that are hypoxic. Its mechanism of action involves the formation of DNA cross-links, which impede replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis. Studies have shown that apaziquone can effectively reduce tumor growth in preclinical models, highlighting its potential as an anticancer therapeutic agent .

The synthesis of apaziquone involves several steps, starting from simpler organic compounds. The process typically includes:

  • Formation of the Indoloquinone Core: This step involves cyclization reactions that create the indoloquinone structure.
  • Functionalization: Introduction of functional groups that enhance the compound's bioreductive properties.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Specific synthetic pathways have been detailed in various studies, emphasizing the importance of controlling reaction conditions to optimize yield and purity .

Apaziquone has been primarily investigated for its use in cancer therapy, particularly for superficial bladder cancer. Clinical trials have evaluated its efficacy and safety profile when administered intravesically (directly into the bladder). Its unique mechanism of action allows it to target tumor cells selectively while minimizing damage to surrounding healthy tissue . Additionally, ongoing research explores its potential use in combination therapies with other anticancer agents.

Studies on apaziquone have focused on its interactions with various biological systems. Key findings include:

  • Metabolism: Apaziquone is metabolized differently in human versus murine blood, indicating species-specific differences in pharmacokinetics .
  • Drug Interactions: Investigations into how apaziquone interacts with other chemotherapeutic agents are ongoing, aiming to identify synergistic effects that could enhance therapeutic outcomes.

These studies are crucial for understanding how apaziquone can be effectively integrated into existing treatment regimens.

Several compounds share structural and functional similarities with apaziquone. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
Mitomycin CBioreductive AntibioticDNA cross-linkingWell-established clinical use
DoxorubicinAnthracyclineTopoisomerase inhibitionBroad-spectrum anticancer activity
TirapazamineBioreductive ProdrugDNA damaging under hypoxic conditionsSelectively activated in hypoxia

While all these compounds exhibit anticancer properties through DNA interaction, apaziquone's specific activation under hypoxic conditions distinguishes it from others like Mitomycin C and Doxorubicin, which are effective under normoxic conditions as well.

Role of NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

NAD(P)H:Quinone Oxidoreductase 1 (NQO1), also known as DT-diaphorase, represents the primary enzymatic pathway for apaziquone bioreductive activation [1] [2]. This cytosolic flavoprotein catalyzes the obligate two-electron reduction of quinones, including the indolequinone nucleus of apaziquone, through a substituted enzyme mechanism where NAD(P)H and the quinone substrate never occupy the active site simultaneously [3] [4].

The NQO1 enzyme functions as a homodimer with two identical 31 kDa subunits, each containing a flavin adenine dinucleotide (FAD) cofactor essential for its reductive activity [3]. The enzyme exhibits remarkable catalytic efficiency, with rate constants of approximately 10^9 M^-1 s^-1 for the reduction of FAD by NAD(P)H and 10^5 to 10^6 M^-1 s^-1 for the subsequent reduction of quinone substrates by FADH2 [3]. Both NADH and NADPH serve as electron donors with nearly equivalent catalytic efficiency, providing flexibility in cellular reducing equivalents [3].

The mechanism of NQO1-mediated apaziquone activation proceeds through direct hydride transfer from NAD(P)H to the FAD cofactor, followed by two-electron reduction of the quinone nucleus to form the hydroquinone metabolite [3]. This process bypasses the formation of reactive semiquinone intermediates, which distinguishes it from one-electron reduction pathways [3] [4]. The resulting hydroquinone can subsequently undergo nucleophilic reactions, including DNA alkylation through aziridine ring opening and hydroxyl group release [2].

A critical pharmacological characteristic of NQO1-mediated activation is its oxygen independence [1] [5]. Unlike one-electron reductases, NQO1 catalysis proceeds efficiently under both aerobic and hypoxic conditions, enabling apaziquone to target well-oxygenated tumor regions that overexpress this enzyme [6]. Multiple studies have demonstrated strong correlations between NQO1 activity and apaziquone chemosensitivity in aerobic cell culture conditions, with IC50 values inversely proportional to enzyme expression levels [7] [2].

The clinical significance of NQO1 in apaziquone therapy extends beyond simple activation, as the enzyme is frequently overexpressed in various solid tumors compared to normal tissues [8] [2]. This differential expression pattern provides a molecular basis for tumor-selective drug activation. However, the therapeutic utility is complicated by the existence of the C609T single nucleotide polymorphism, which produces a catalytically inactive enzyme variant that lacks NQO1 activity [5] [7]. Paradoxically, cells harboring this polymorphism may exhibit enhanced hypoxia-selective activation through alternative one-electron reduction pathways [5].

One-Electron Reductase Systems (e.g., Cytochrome P450 Reductase)

One-electron reductase systems, particularly cytochrome P450 reductase, constitute the secondary activation pathway for apaziquone, primarily functioning under hypoxic conditions [2] [5]. Cytochrome P450 reductase is a membrane-bound diflavin oxidoreductase that transfers electrons sequentially from NADPH through FAD to flavin mononucleotide (FMN) cofactors [9] [10]. This enzyme system demonstrates significantly different pharmacological properties compared to NQO1, particularly regarding oxygen sensitivity and hypoxia selectivity [7].

The mechanism of cytochrome P450 reductase-mediated apaziquone activation involves one-electron reduction of the quinone nucleus to generate a semiquinone radical intermediate [7] [2]. Under aerobic conditions, this semiquinone rapidly undergoes redox cycling with molecular oxygen, regenerating the parent quinone while producing reactive oxygen species including superoxide anions, hydrogen peroxide, and hydroxyl radicals [7]. This futile redox cycling limits the therapeutic efficacy under normoxic conditions but becomes advantageous in hypoxic tumor regions where oxygen availability is restricted [5].

The oxygen sensitivity of one-electron reduction creates a fundamental basis for hypoxia-selective activation [5] [7]. In the absence of oxygen, the semiquinone intermediate exhibits increased stability, allowing sufficient time for either direct DNA alkylation or further reduction to the hydroquinone metabolite [7]. This mechanism enables apaziquone to achieve hypoxia cytotoxicity ratios exceeding 100 in cell lines with low or absent NQO1 activity [5].

NADPH cytochrome P450 reductase delivers electrons to 48 human cytochrome P450 enzymes and can reduce various proteins and molecules beyond its primary physiological targets [9]. The enzyme demonstrates allosteric modulation capabilities, where conformational changes can influence substrate binding and catalytic efficiency [9]. Recent studies have revealed that the FMN domain of cytochrome P450 reductase can cause substantial and diverse effects on substrate metabolism, including altered ligand binding constants and dissociation rates [9].

Additional one-electron reductases contribute to apaziquone activation, including xanthine oxidase and various NADH-dependent enzymes [2] [11]. Xanthine oxidase has been demonstrated to reduce apaziquone and induce DNA interstrand cross-links under hypoxic conditions [11]. The contribution of these alternative reductases becomes particularly relevant in cells with deficient NQO1 activity, where they can provide backup activation pathways [2].

The clinical implications of one-electron reductase activation extend to combination therapy strategies, particularly with radiation therapy [2]. The ability to target hypoxic tumor regions, which are traditionally radioresistant, suggests potential for enhanced therapeutic efficacy when apaziquone is combined with radiotherapy [2]. However, the oxygen-dependent nature of this activation pathway requires careful consideration of tumor oxygenation status and treatment timing.

Oxygen Dependency and Hypoxia-Selective Activation

The oxygen dependency of apaziquone activation represents a fundamental determinant of its therapeutic selectivity and clinical utility [5] [7]. The relationship between oxygen availability and drug activation creates distinct pharmacological profiles that can be exploited for tumor-selective therapy, particularly in hypoxic tumor regions that are resistant to conventional treatments [12].

In aerobic conditions, apaziquone activation proceeds primarily through NQO1-mediated two-electron reduction, which is largely oxygen-independent [5] [7]. This pathway enables consistent drug activation regardless of oxygen tension, making it suitable for targeting well-oxygenated tumor regions with high NQO1 expression [2]. The oxygen independence of NQO1 stems from its obligate two-electron reduction mechanism, which directly converts the quinone to hydroquinone without forming oxygen-sensitive semiquinone intermediates [4].

Conversely, hypoxic conditions activate alternative reduction pathways that demonstrate remarkable oxygen sensitivity [5] [7]. Under hypoxic conditions, one-electron reductases such as cytochrome P450 reductase become the predominant activation mechanism, particularly in cells with low or absent NQO1 activity [5]. The hypoxia-selective activation occurs because the semiquinone radical intermediate generated by one-electron reduction is rapidly back-oxidized to the parent compound in the presence of oxygen, limiting cytotoxic activity under aerobic conditions [7].

The hypoxia cytotoxicity ratio (HCR), defined as the ratio of IC50 values under aerobic versus hypoxic conditions, serves as a quantitative measure of hypoxia selectivity [5]. Apaziquone demonstrates HCR values exceeding 100 in certain cell lines, particularly those harboring the C609T NQO1 polymorphism that eliminates functional NQO1 activity [5]. This exceptional hypoxia selectivity positions apaziquone as a potent hypoxia-activated prodrug in appropriate cellular contexts.

The molecular basis for oxygen dependency involves competitive reactions between the semiquinone radical and available oxygen molecules [7]. In normoxic conditions, the semiquinone undergoes rapid redox cycling with oxygen, generating reactive oxygen species while regenerating the parent quinone [7]. This process depletes cellular reducing equivalents and produces oxidative stress but fails to achieve significant DNA alkylation. However, under hypoxic conditions with limited oxygen availability, the semiquinone radical exhibits increased stability, allowing time for productive reactions including DNA alkylation and further reduction to the hydroquinone [7].

The therapeutic implications of oxygen dependency extend beyond simple hypoxia targeting to include considerations of tumor heterogeneity and treatment timing [2]. Solid tumors exhibit substantial spatial and temporal variations in oxygen tension, creating microenvironments ranging from well-oxygenated to severely hypoxic regions [12]. Apaziquone's dual activation mechanism enables it to target both aerobic regions through NQO1 and hypoxic regions through one-electron reductases, providing comprehensive tumor coverage [2].

Clinical studies have revealed that the timing of apaziquone administration relative to surgical procedures can significantly impact therapeutic efficacy [1]. Administration immediately following transurethral resection of bladder tumors showed reduced efficacy compared to delayed administration, potentially due to inactivation by residual blood and altered oxygenation status [1] [13]. This observation underscores the importance of understanding oxygen dependency in clinical applications.

pH-Dependent Activation in Acidic Tumor Microenvironments

The acidic microenvironment characteristic of solid tumors provides an additional mechanism for apaziquone activation that enhances its tumor-selective therapeutic potential [14] [15]. Tumor extracellular pH typically ranges from 6.7 to 7.1, significantly lower than the physiological pH of 7.4 maintained in normal tissues [16] [15]. This acidic environment, primarily attributed to increased glycolysis and lactate production by cancer cells, creates favorable conditions for apaziquone activation [16].

The pH-dependent activation of apaziquone involves multiple molecular mechanisms that converge to enhance cytotoxicity under acidic conditions [14] [11]. The primary mechanism involves pH-dependent protonation of the aziridine ring, which facilitates nucleophilic ring opening and subsequent DNA alkylation [14]. Under acidic conditions, the aziridine ring becomes more susceptible to nucleophilic attack by cellular nucleophiles, including DNA bases, leading to increased alkylation efficiency [17].

Experimental studies have demonstrated a clear relationship between extracellular pH and apaziquone cytotoxicity, with enhancement ratios ranging from 3.25 to 116.53 when comparing physiological pH (7.24) to acidic pH (6.04) [14]. The magnitude of pH-dependent enhancement varies with the specific cellular context and the presence of other activation mechanisms, but consistently demonstrates increased potency under acidic conditions [14]. This pH sensitivity provides a mechanism for preferential activation in acidic tumor regions while sparing normal tissues maintained at physiological pH [15].

The molecular basis for pH-dependent activation extends beyond simple chemical protonation to include effects on enzyme kinetics and cellular uptake mechanisms [11] [18]. DNA interstrand cross-link formation by apaziquone following reductive activation shows pH dependence, with increasing cross-link formation observed from pH 5.5 to 7.0 for both NQO1 and xanthine oxidase-mediated reactions [11] [18]. However, the relationship between pH and enzyme-mediated conversion rates demonstrates complexity, with conversion rates of apaziquone decreasing at higher pH values, contrasting with the increased cross-linking efficiency [11] [18].

The clinical relevance of pH-dependent activation is enhanced by the heterogeneous nature of tumor pH environments [16] [15]. Tumor regions can exhibit pH values ranging from near-neutral to severely acidic (pH 6.0 or lower), particularly in areas distant from functional blood vessels where metabolic waste products accumulate [16]. These severely acidic regions often coincide with hypoxic areas, creating conditions where both oxygen-dependent and pH-dependent activation mechanisms can synergistically enhance apaziquone cytotoxicity [15].

The acidic tumor microenvironment also influences the stability and pharmacological properties of apaziquone [19]. Studies examining apaziquone stability in human urine have revealed that both degradation rate and activation mechanisms are strongly pH-dependent, with optimal stability observed at pH 8.5 and increased reactivity at pH values deviating from this optimum [19]. This pH-dependent stability profile has important implications for intravesical administration, where urine pH can significantly impact drug activity [20].

The therapeutic exploitation of pH-dependent activation requires careful consideration of tumor heterogeneity and treatment strategies that account for pH variations [15]. The acidic microenvironment enhances not only drug activation but also contributes to treatment resistance through various mechanisms including altered drug uptake, enhanced DNA repair, and immunosuppressive effects [15]. Therefore, combination strategies that address multiple aspects of the acidic tumor microenvironment may be necessary to fully realize the therapeutic potential of pH-dependent activation [15].

Future research directions in pH-dependent activation include the development of more sophisticated pH-responsive drug delivery systems and combination therapies that exploit acidic tumor microenvironments [15]. The integration of pH-sensitive activation mechanisms with other tumor-targeting strategies, such as hypoxia-activated prodrugs and immune checkpoint inhibitors, represents a promising approach for enhancing therapeutic selectivity and overcoming treatment resistance [15].

Data Tables

Enzyme/SystemReduction TypeOxygen DependencyPrimary RoleClinical Significance
NAD(P)H:Quinone Oxidoreductase 1 (NQO1)Two-electron reductionOxygen independentAerobic cell targetingMajor activation pathway in NQO1-rich tumors
Cytochrome P450 ReductaseOne-electron reductionOxygen sensitiveHypoxic cell targetingKey enzyme for hypoxia-selective activation
Xanthine OxidaseOne-electron reductionOxygen sensitiveHypoxic cell targetingAlternative reduction pathway
NADPH Cytochrome P450 ReductaseOne-electron reductionOxygen sensitiveHypoxic cell targetingElectron donor for P450 systems
One-electron reductases (general)One-electron reductionOxygen sensitiveHypoxic cell targetingBackup activation in NQO1-deficient cells
pH RangeCytotoxicity EnhancementDNA Crosslink FormationAziridine Ring OpeningClinical Relevance
pH 5.5HighIncreasedEnhancedSeverely acidic tumor regions
pH 6.0Very HighIncreasedEnhancedAcidic tumor microenvironment
pH 6.8ModerateModerateModerateTumor extracellular pH
pH 7.0ModerateModerateModeratePhysiological tumor pH
pH 7.4BaselineLowReducedNormal tissue pH
Cell TypeHypoxia Cytotoxicity RatioPrimary Activation PathwayOxygen SensitivityTherapeutic Potential
NQO1-rich cells (aerobic)1.0NQO1 two-electron reductionLowHigh selectivity for tumor cells
NQO1-rich cells (hypoxic)1.0NQO1 two-electron reductionLowMaintains activity in hypoxia
NQO1-deficient cells (aerobic)1.0Limited activationLowLimited therapeutic window
NQO1-deficient cells (hypoxic)>100One-electron reductasesHighExcellent hypoxia selectivity
Cells with C609T polymorphism (hypoxic)>100One-electron reductasesHighExcellent hypoxia selectivity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

288.11100700 g/mol

Monoisotopic Mass

288.11100700 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H464ZO600O

Pharmacology

Apaziquone is an indolequinone bioreductive prodrug and analog of mitomycin C with potential antineoplastic and radiosensitization activities. Apaziquone is converted to active metabolites in hypoxic cells by intracellular reductases, which are present in greater amounts in hypoxic tumor cells. The active metabolites alkylate DNA, resulting in apoptotic cell death. This agent displays selectivity activity towards both hypoxic solid tumors, which exhibits higher expression of cytochrome P450 reductase, and well-oxygenated malignant cells that overexpress the bioreductive enzyme NQO1 (NAD(P)H: quinone oxidoreductase). Apaziquone may selectively sensitize hypoxic tumor cells to radiocytotoxicity.

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

114560-48-4

Wikipedia

Apaziquone

Dates

Last modified: 08-15-2023
1: Phillips RM, Hendriks HR, Peters GJ; EORTC-Pharmacology and Molecular Mechanism Group. EO9 (Apaziquone): from the clinic to the laboratory and back again. Br J Pharmacol. 2013 Jan;168(1):11-8. doi: 10.1111/j.1476-5381.2012.01996.x. Review. PubMed PMID: 22509926; PubMed Central PMCID: PMC3569998.
2: Hendricksen K, Cornel EB, de Reijke TM, Arentsen HC, Chawla S, Witjes JA. Phase 2 study of adjuvant intravesical instillations of apaziquone for high risk nonmuscle invasive bladder cancer. J Urol. 2012 Apr;187(4):1195-9. doi: 10.1016/j.juro.2011.11.101. Epub 2012 Feb 14. PubMed PMID: 22335860.
3: Yutkin V, Chin J. Apaziquone as an intravesical therapeutic agent for urothelial non-muscle-invasive bladder cancer. Expert Opin Investig Drugs. 2012 Feb;21(2):251-60. doi: 10.1517/13543784.2012.646081. Epub 2011 Dec 21. Review. PubMed PMID: 22188461.
4: Arentsen HC, Hendricksen K, Hulsbergen-van de Kaa CA, Reddy G, Oosterwijk E, Alfred Witjes J. The orthotopic Fischer/AY-27 rat bladder urothelial cell carcinoma model to test the efficacy of different apaziquone formulations. Urol Oncol. 2012 Jan-Feb;30(1):64-8. doi: 10.1016/j.urolonc.2009.10.002. Epub 2009 Nov 27. PubMed PMID: 19945311.
5: Jain A, Phillips RM, Scally AJ, Lenaz G, Beer M, Puri R. Response of multiple recurrent TaT1 bladder cancer to intravesical apaziquone (EO9): comparative analysis of tumor recurrence rates. Urology. 2009 May;73(5):1083-6. doi: 10.1016/j.urology.2007.12.062. Epub 2009 Feb 20. PubMed PMID: 19232688.
6: Hendricksen K, van der Heijden AG, Cornel EB, Vergunst H, de Reijke TM, van Boven E, Smits GA, Puri R, Gruijs S, Witjes JA. Two-year follow-up of the phase II marker lesion study of intravesical apaziquone for patients with non-muscle invasive bladder cancer. World J Urol. 2009 Jun;27(3):337-42. doi: 10.1007/s00345-009-0382-4. Epub 2009 Feb 13. PubMed PMID: 19214526; PubMed Central PMCID: PMC2694322.
7: Witjes JA, Kolli PS. Apaziquone for non-muscle invasive bladder cancer: a critical review. Expert Opin Investig Drugs. 2008 Jul;17(7):1085-96. doi: 10.1517/13543784.17.7.1085 . Review. PubMed PMID: 18549344.
8: Hendricksen K, Gleason D, Young JM, Saltzstein D, Gershman A, Lerner S, Witjes JA. Safety and side effects of immediate instillation of apaziquone following transurethral resection in patients with nonmuscle invasive bladder cancer. J Urol. 2008 Jul;180(1):116-20. doi: 10.1016/j.juro.2008.03.031. Epub 2008 May 15. PubMed PMID: 18485407.
9: Vainchtein LD, Rosing H, Mirejovsky D, Huynh V, Lenaz L, Schellens JH, Beijnen JH. Enhanced resolution triple-quadrupole mass spectrometry for ultra-sensitive and quantitative analysis of the investigational anticancer agent EO9 (apaziquone) and its metabolite EO5a in human and dog plasma to support (pre)-clinical studies of EOquin given intravesically. Rapid Commun Mass Spectrom. 2008;22(4):462-70. doi: 10.1002/rcm.3387. PubMed PMID: 18231986.
10: Vainchtein LD, Rosing H, Mirejovsky D, Huynh V, Lenaz L, Hillebrand MJ, Schellens JH, Beijnen JH. Quantitative analysis of EO9 (apaziquone) and its metabolite EO5a in human plasma by high-performance liquid chromatography under basic conditions coupled to electrospray tandem mass spectrometry. J Mass Spectrom. 2006 Oct;41(10):1268-76. PubMed PMID: 16981212.

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